1H-Indazole-3-Carbaldehyde

Description

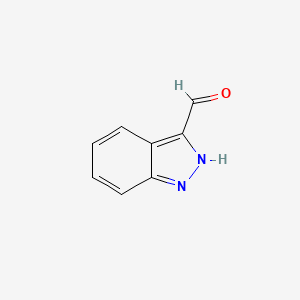

Structure

3D Structure

Properties

IUPAC Name |

2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOSGHMXAYBBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966732 | |

| Record name | 1H-Indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5235-10-9, 89939-16-2 | |

| Record name | 1H-Indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-INDAZOLE-3-CARBOXALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Indazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1H-Indazole-3-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-3-carbaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its rigid bicyclic structure, comprised of a fused benzene and pyrazole ring, along with the reactive aldehyde functionality at the 3-position, makes it a valuable precursor for the synthesis of a diverse array of complex molecules. Notably, the indazole scaffold is recognized as a bioisostere of indole, capable of forming strong hydrogen bonds within the binding pockets of proteins, which has led to its prominence in the design of kinase inhibitors for therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological relevance of this compound.

Core Chemical and Physical Properties

This compound is typically a white to pale yellow crystalline powder. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₆N₂O |

| Molecular Weight | 146.15 g/mol |

| Melting Point | 141 °C |

| Boiling Point | 358.3±15.0 °C (Predicted) |

| Density | 1.368±0.06 g/cm³ (Predicted) |

| Appearance | White to pale yellow crystalline powder |

| Storage Conditions | Store under inert gas (nitrogen or argon) at 2-8°C |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and ethyl acetate. |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The characteristic spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm and Coupling Constant (J) in Hz |

| ¹H NMR | DMSO-d₆ | 14.17 (brs, 1H, NH), 10.20 (s, 1H, CHO), 8.14 (d, J = 8.5 Hz, 1H, Ar-H), 7.70 (d, J = 8.5 Hz, 1H, Ar-H), 7.49 (dt, J = 7.0, 1.0 Hz, 1H, Ar-H), 7.37 (dt, J = 7.0, 1.0 Hz, 1H, Ar-H)[2] |

| ¹³C NMR | DMSO-d₆ | 187.4 (CHO), 143.4 (C), 141.1 (C), 127.3 (CH), 123.8 (CH), 120.7 (CH), 120.2 (C), 111.2 (CH)[2] |

Infrared (IR) Spectroscopy

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch | 3254, 3174 |

| C=O Stretch (Aldehyde) | 1671 |

| C=C Stretch (Aromatic) | 1458 |

| C-N Stretch | 1331 |

| C-H Bend (Aromatic) | 792, 739 |

| (Data obtained from neat sample)[2] |

Mass Spectrometry (MS)

| Technique | Value |

| HRMS (ESI⁻) | m/z calculated for C₈H₅N₂O [M - H]⁻: 145.0390, found: 145.0402[2] |

Synthesis of this compound

The most common and optimized method for the synthesis of this compound and its derivatives is the nitrosation of the corresponding indole precursors.[2][3] Direct formylation methods, such as the Vilsmeier-Haack reaction, which are effective for indoles, are generally ineffective at the C3 position of indazoles.[3]

General Experimental Protocol: Nitrosation of Indole

This optimized procedure involves the reverse addition of an indole solution to a pre-formed nitrosating mixture to minimize the formation of dimeric byproducts, which are common when the indole concentration is high.[2]

Materials:

-

Indole (or substituted indole)

-

Sodium nitrite (NaNO₂)

-

2 N Hydrochloric acid (HCl)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Argon gas

Procedure:

-

Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, a solution of NaNO₂ (8 equivalents) in deionized water and DMF is cooled to 0 °C in an ice bath.

-

Slowly add 2 N aqueous HCl (2.7 to 7 equivalents, depending on the substrate) to the cooled NaNO₂ solution. The mixture is stirred at 0 °C for 10 minutes.

-

Reaction with Indole: A solution of the indole (1 equivalent) in DMF is added dropwise to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.

-

Reaction Progression: After the addition is complete, the reaction is stirred at a temperature ranging from room temperature to 80 °C for a duration of 3 to 16 hours, depending on the electronic nature of the indole substrate. Electron-rich indoles typically react at lower temperatures, while electron-poor indoles require heating.[2][3]

-

Work-up: The reaction mixture is cooled to room temperature and extracted three times with ethyl acetate. The combined organic layers are washed with water and brine, then dried over MgSO₄ or Na₂SO₄.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to yield the pure this compound derivative.[2]

Chemical Reactivity and Role in Drug Discovery

The aldehyde group at the C3 position of this compound is a versatile chemical handle for a variety of synthetic transformations. This reactivity is extensively utilized in the synthesis of 3-substituted indazoles, which are prominent scaffolds in many marketed and developmental drugs.[3]

Key reactions of the aldehyde group include:

-

Knoevenagel and Wittig Condensations: To form alkenes.[2]

-

Cyclisation Reactions: To construct other heteroaromatic systems such as oxazoles, thiazoles, and benzimidazoles.[2]

-

Reductive Amination: To produce secondary amines.

-

Oxidation: To form the corresponding carboxylic acid.

The primary importance of this compound in drug discovery lies in its role as a key intermediate for the synthesis of kinase inhibitors.[3][4] Kinases are crucial enzymes in cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer. The indazole scaffold serves as a "hinge-binding" motif in many kinase inhibitors, effectively blocking the enzyme's active site.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1H-Indazole-3-Carbaldehyde

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structural Analysis of the Key Synthetic Intermediate, 1H-Indazole-3-Carbaldehyde.

This in-depth guide provides a detailed overview of the structural elucidation of this compound, a pivotal building block in the synthesis of a wide array of bioactive molecules, particularly kinase inhibitors.[1][2] The indazole scaffold is a significant pharmacophore in medicinal chemistry, and the aldehyde functionality at the 3-position serves as a versatile handle for further molecular elaborations.[1][3] This document outlines the key spectroscopic and synthetic protocols instrumental in confirming the molecular structure of this compound.

Spectroscopic Data Summary

The structural confirmation of this compound is unequivocally established through a combination of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ [ppm] | Coupling Constant (J) [Hz] |

| NH | 14.17 (brs) | - |

| CHO | 10.20 (s) | - |

| H4 | 8.14 (d) | 8.5 |

| H7 | 7.70 (d) | 8.5 |

| H5 | 7.49 (dt) | 7.0, 1.0 |

| H6 | 7.37 (dt) | 7.0, 1.0 |

| Source:[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in DMSO-d₆ [ppm] |

| C=O | 187.4 |

| C3 | 143.4 |

| C7a | 141.1 |

| C5 | 127.3 |

| C6 | 123.8 |

| C4 | 120.7 |

| C7 | 120.2 |

| C3a | 111.2 |

| Source:[1] |

Table 3: IR and HRMS Data for this compound

| Spectroscopic Technique | Key Data |

| IR (neat) ν [cm⁻¹] | 3254, 3174 (N-H stretch), 1671 (C=O stretch), 1458, 1331, 1251, 1092, 792, 739 |

| HRMS (ESI-) | m/z calculated for C₈H₅N₂O [M - H]⁻: 145.0390, found: 145.0402 |

| Source:[1] |

Experimental Protocols

The synthesis and characterization of this compound are critical for its application in further synthetic endeavors. The following protocols are based on an optimized and widely applicable procedure.[1][2]

Synthesis of this compound from Indole

This procedure involves the nitrosation of indole in a slightly acidic environment.[1][2]

Materials:

-

Indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2 N aq.)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of NaNO₂ (8 equivalents) in a mixture of deionized water and DMF at 0 °C, slowly add 2 N aqueous HCl (2.7 equivalents). The resulting mixture is kept under an argon atmosphere for 10 minutes.[1][2]

-

A solution of indole (1 equivalent) in DMF is then added to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.[1][2]

-

After the addition is complete, the reaction mixture is stirred at room temperature for 3 hours.[1]

-

The reaction mixture is then extracted three times with EtOAc.[1] The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.[4]

-

The crude product is purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and EtOAc (e.g., 8:2) to afford the pure this compound as a white solid.[1]

Spectroscopic Characterization

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer.[1] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal (DMSO-d₆: δH = 2.50, δC = 39.52).[2]

IR Spectroscopy: IR spectra are recorded using a universal Attenuated Total Reflectance (ATR) sampling accessory.[1][2]

High-Resolution Mass Spectrometry (HRMS): HRMS data are obtained using an orthogonal acceleration time-of-flight (oa-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source in negative mode.[1][5]

Visualizations

The following diagrams illustrate the synthetic pathway and the general workflow for the structural elucidation of this compound.

Caption: Synthesis of this compound via nitrosation of indole.

Caption: General workflow for the structural analysis of the target compound.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of 1H-Indazole-3-Carbaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Indazole-3-Carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers researchers and scientists the foundational information required for the accurate identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| 14.17 | Broad Singlet | - | N-H |

| 10.20 | Singlet | - | CHO |

| 8.14 | Doublet | 8.5 | Ar-H |

| 7.70 | Doublet | 8.5 | Ar-H |

| 7.49 | Doublet of Triplets | 7.0, 1.0 | Ar-H |

| 7.37 | Doublet of Triplets | 7.0, 1.0 | Ar-H |

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| 187.4 | C=O (Aldehyde) |

| 143.4 | Ar-C |

| 141.1 | Ar-C |

| 127.3 | Ar-C |

| 123.8 | Ar-C |

| 120.7 | Ar-C |

| 120.2 | Ar-C |

| 111.2 | Ar-C |

Solvent: DMSO-d₆, Spectrometer Frequency: 75 MHz[1][2]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3254, 3174 | N-H Stretching |

| 1671 | C=O Stretching (Aldehyde) |

| 1458 | Aromatic C=C Stretching |

| 1331 | C-N Stretching |

| 1251 | C-H Bending |

| 1092 | C-H in-plane Bending |

| 792, 739 | C-H out-of-plane Bending |

Technique: Attenuated Total Reflectance (ATR)[1][2]

Table 4: Mass Spectrometry Data

| m/z (calculated) | m/z (found) | Ionization Mode | Molecular Formula |

| 145.0390 | 145.0402 | ESI⁻ | [M-H]⁻ |

Technique: High-Resolution Mass Spectrometry (HRMS)[1][2]

Experimental Protocols

The data presented in this guide was obtained using standard spectroscopic techniques. The following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 300 MHz spectrometer.[1] The sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

Infrared (IR) Spectroscopy

IR spectra were recorded using a spectrometer equipped with a universal Attenuated Total Reflectance (ATR) sampling accessory.[1] The spectrum was obtained from a neat sample of the compound.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source in negative ion mode.[3]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

The Biological Activity of 1H-Indazole-3-Carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among these, derivatives of 1H-indazole-3-carbaldehyde have emerged as a particularly promising class of molecules, demonstrating significant potential in the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its derivatives often involves the nitrosation of indoles. This method provides a general and efficient pathway to access the core scaffold, which can then be further modified to generate a diverse library of derivatives.

A general synthetic scheme is outlined below:

Subsequent modifications of the aldehyde group, such as through condensation reactions with amines to form Schiff bases or conversion to carboxamides, have yielded compounds with enhanced biological activities.[1][2]

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative this compound derivatives, presented as IC50 values (the concentration required for 50% inhibition of cell growth).

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole | NCI-H460 (Lung) | 5–15 | [3] |

| 2f | Indazole derivative | 4T1 (Breast) | 0.23–1.15 | [2][4] |

| 6o | 1H-Indazole-3-amine derivative | K562 (Leukemia) | 5.15 | [5][6][7] |

| 6o | 1H-Indazole-3-amine derivative | HEK-293 (Normal) | 33.2 | [5][6][7] |

| 13a | Indazole derivative | A549 (Lung) | 0.010 ± 0.0042 | [8] |

| 13b | Indazole derivative | MCF7 (Breast) | 0.012 ± 0.0021 | [8] |

| 13e | Indazole derivative | A375 (Melanoma) | 0.015 ± 0.0018 | [8] |

| 13g | Indazole derivative | HT-29 (Colon) | 0.011 ± 0.0025 | [8] |

| 6i | Indazole-pyrimidine based derivative | HUVEC | 1.37 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., NCI-H460, 4T1, K562)

-

This compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Complete cell culture medium

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Signaling Pathway

Several studies have shown that this compound derivatives induce apoptosis in cancer cells. This is often accompanied by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[4][10]

References

- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

1H-Indazole-3-Carbaldehyde as a Pharmacophore: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a privileged motif in medicinal chemistry, recognized for its versatile biological activities. At the heart of many of these discoveries lies 1H-indazole-3-carbaldehyde, a key synthetic intermediate that serves as a cornerstone for the development of a multitude of pharmacologically active agents. This technical guide provides a comprehensive overview of this compound as a pharmacophore, detailing its synthesis, chemical reactivity, and its role in the generation of potent kinase inhibitors and other therapeutic agents. This document consolidates quantitative structure-activity relationship (SAR) data, provides detailed experimental protocols for key biological assays, and visualizes critical signaling pathways and experimental workflows to serve as an essential resource for professionals in drug discovery and development.

Introduction: The Significance of the this compound Core

The 1H-indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a prominent feature in numerous bioactive compounds.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal scaffold for engaging with biological targets, particularly the ATP-binding sites of protein kinases. This compound has emerged as a crucial building block, providing a reactive handle at the 3-position for the facile introduction of diverse functionalities. This versatility has been exploited in the synthesis of several marketed drugs, including the tyrosine kinase inhibitors Axitinib and Pazopanib, underscoring the therapeutic relevance of this pharmacophore.[2]

Derivatives originating from this compound have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[3] This guide will delve into the specifics of these applications, with a focus on the chemical strategies and biological evaluations that underpin the utility of this important molecule.

Synthesis of this compound and its Derivatives

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the nitrosation of indole. This reaction proceeds via a multistep pathway involving the nitrosation of the C3 position of indole, leading to an oxime intermediate, which then undergoes ring-opening and subsequent ring-closure to afford the desired product.[4]

Experimental Protocol: Synthesis of this compound from Indole [4]

-

Materials: Indole, Sodium Nitrite (NaNO₂), Acetic Acid, Water, Petroleum Ether, Ethyl Acetate.

-

Procedure:

-

To a solution of sodium nitrite in water at 0 °C, slowly add a solution of indole in acetic acid.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (8:2) as the eluent to yield this compound as a white solid.

-

Synthesis of 1H-Indazole-3-Carboxamide Derivatives

The aldehyde functionality of this compound is readily oxidized to a carboxylic acid, which can then be coupled with various amines to generate a diverse library of 1H-indazole-3-carboxamides. This amide coupling is a cornerstone for creating libraries of compounds for SAR studies.

Experimental Protocol: General Procedure for the Preparation of 1H-indazole-3-carboxamide Derivatives

-

Materials: 1H-Indazole-3-carboxylic acid, 1-Hydroxybenzotriazole (HOBt), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), Triethylamine (TEA), various amines, Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 1H-indazole-3-carboxylic acid in DMF, add HOBt, EDC·HCl, and TEA.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add the desired amine to the reaction mixture and continue stirring at room temperature for 4-6 hours.

-

Upon completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.

-

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown significant activity against a range of biological targets, with kinase inhibition being a particularly prominent area of research.

PAK1 Inhibition

P21-activated kinase 1 (PAK1) is a key regulator of cell motility and proliferation, and its aberrant activation is associated with tumor progression. 1H-indazole-3-carboxamide derivatives have emerged as potent and selective PAK1 inhibitors.[5][6]

Table 1: Structure-Activity Relationship of 1H-Indazole-3-Carboxamide Derivatives as PAK1 Inhibitors [5][7]

| Compound ID | R1 (Indazole N1) | R2 (Amide) | PAK1 IC₅₀ (nM) | Key SAR Observations |

| 30l | H | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | The piperazine moiety with a terminal pyridine in the solvent-accessible region is crucial for high potency. |

| - | H | Varied hydrophobic rings | - | Substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity. |

| - | H | Varied hydrophilic groups | - | Introduction of a hydrophilic group in the bulk solvent region is critical for PAK1 inhibitory activity and selectivity. |

GSK-3β Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a variety of diseases, including neurodegenerative disorders and type-2 diabetes. 1H-indazole-3-carboxamides have been identified as a novel structural class of GSK-3β inhibitors.[8][9]

Table 2: Structure-Activity Relationship of 1H-Indazole-3-Carboxamide Derivatives as GSK-3β Inhibitors [10]

| Compound ID | R1 (Indazole N1) | R2 (Amide) | GSK-3β pIC₅₀ | Key SAR Observations |

| 1 | H | N-((1-(2-methoxyethyl)-4-methylpiperidin-4-yl)methyl)-5-(2,4-difluorophenyl) | - | The 1H-indazole-3-carboxamide core is crucial for binding affinity and potency. The basicity of the piperidine nitrogen combined with the lipophilic di-F-phenyl moiety may contribute to hERG liability. |

| 14 | H | N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)-5-(4-fluorophenyl) | - | Modifications at the piperidine and phenyl moieties can mitigate hERG blockade while retaining good GSK-3β inhibitory potency. |

Key Signaling Pathways

ASK1-p38/JNK Signaling Pathway

Apoptosis signal-regulating kinase 1 (ASK1) is a MAP3K that activates the JNK and p38 MAPK pathways in response to cellular stress, leading to apoptosis and inflammation.[11] Inhibitors derived from the 1H-indazole scaffold have been shown to target this pathway.

Caption: ASK1-p38/JNK signaling pathway and the inhibitory action of 1H-indazole derivatives.

p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is negatively regulated by MDM2. Some 1H-indazole derivatives have been shown to modulate this pathway, leading to the activation of p53 and subsequent anti-tumor effects.[3]

Caption: The p53-MDM2 signaling pathway and the inhibitory action of 1H-indazole derivatives on MDM2.

Experimental Workflows

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ platform.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for a cell viability assay using the MTT method.

Conclusion and Future Perspectives

This compound has unequivocally established itself as a cornerstone pharmacophore in modern drug discovery. Its synthetic accessibility and the reactivity of the aldehyde group provide a robust platform for the generation of diverse chemical libraries. The successful development of potent and selective kinase inhibitors based on the 1H-indazole-3-carboxamide scaffold highlights the power of this approach.

Future research will likely focus on expanding the therapeutic applications of this compound derivatives beyond oncology. The modulation of signaling pathways such as ASK1-p38/JNK and p53-MDM2 suggests potential in inflammatory, neurodegenerative, and other diseases. The continued exploration of structure-activity relationships, aided by computational modeling and advanced screening technologies, will undoubtedly uncover novel derivatives with enhanced potency, selectivity, and drug-like properties. The strategic functionalization of the 1H-indazole core, guided by a deep understanding of its pharmacophoric features, will continue to be a fruitful endeavor for the discovery of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Scarcity of Nature's Blueprint: A Technical Guide to the Discovery and Occurrence of Indazole-3-Carboxaldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole-3-carboxaldehydes represent a pivotal class of heterocyclic compounds, serving as versatile synthons in the development of a myriad of therapeutic agents. Despite their profound impact on medicinal chemistry, their presence in the natural world is exceptionally rare. This technical guide delves into the limited discovery of the parent indazole scaffold in nature, contrasting it with the extensive synthetic routes developed for indazole-3-carboxaldehydes. It provides a comprehensive overview of their chemical synthesis, with a focus on detailed experimental protocols, and explores the broader biological context of indazole-containing molecules. Quantitative data on synthetic yields are presented for comparative analysis, and key chemical transformations are visualized to facilitate a deeper understanding of the underlying principles.

Discovery and Natural Occurrence: A Tale of Scarcity

The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a rare gem in the vast repository of natural products. To date, the occurrence of the indazole moiety in nature is confined to a small family of alkaloids isolated from the seeds of Nigella species, commonly known as black cumin.[1][2][3][4][5] Notably, these natural products are not indazole-3-carboxaldehydes but rather more complex alkaloidal structures.

The first of these to be identified was nigellicine , an indazole alkaloid isolated from Nigella sativa.[2] Subsequent phytochemical investigations of Nigella species have led to the isolation of other indazole alkaloids, including nigeglanine from Nigella glandulifera and nigellidine .[1][2][4] These discoveries underscore the unique and restricted distribution of the indazole scaffold within the plant kingdom. It is crucial to emphasize that indazole-3-carboxaldehyde itself has not been reported as a naturally occurring compound . Its significance is almost entirely derived from its role as a synthetic intermediate in drug discovery and development.

Synthetic Approaches to Indazole-3-Carboxaldehydes: The Laboratory as a Primary Source

The rarity of natural indazoles has necessitated the development of robust synthetic methodologies to access this valuable chemical scaffold. Indazole-3-carboxaldehydes, in particular, are key intermediates due to the versatile reactivity of the aldehyde functional group, which allows for a wide range of chemical transformations.[3][6] A prominent and optimized method for the direct synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of indoles.[3][5][7][8]

General Experimental Protocol: Nitrosation of Indoles

This procedure outlines a general method for the synthesis of 1H-indazole-3-carboxaldehydes from substituted indoles.

Materials:

-

Substituted indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Dimethylformamide (DMF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of sodium nitrite (8 equivalents) and hydrochloric acid (2.7 equivalents) is prepared in a mixture of water and DMF (5.3:3 v/v) and cooled to 0 °C in an ice bath.

-

The corresponding indole (1 equivalent) is dissolved in DMF.

-

The indole solution is added dropwise to the cooled nitrosating mixture over a period of 2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a duration ranging from 3 to 12 hours, depending on the substrate. The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is extracted with ethyl acetate (3 x volume).

-

The combined organic layers are washed with water (3 x volume) and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 1H-indazole-3-carboxaldehyde.

Table 1: Synthetic Yields of Substituted 1H-Indazole-3-carboxaldehydes via Nitrosation of Indoles

| Starting Indole | Product | Reaction Time (h) | Yield (%) |

| Indole | 1H-Indazole-3-carboxaldehyde | 3 | 99 |

| 6-Fluoro-indole | 6-Fluoro-1H-indazole-3-carboxaldehyde | 5 | 84 |

| 5-Methoxy-indole | 5-Methoxy-1H-indazole-3-carboxaldehyde | 3 | 91 |

| 7-Methyl-indole | 7-Methyl-1H-indazole-3-carboxaldehyde | 12 | 72 |

| 5-Carboxy-indole | 5-Carboxy-1H-indazole-3-carboxaldehyde | 2 (at 50°C) | 62 |

| 5-Piperidyl-indole | 5-Piperidyl-1H-indazole-3-carboxaldehyde | 3 | 15 |

Data sourced from Chevalier et al. (2018).[3]

Reaction Workflow: From Indole to Indazole-3-Carboxaldehyde

The following diagram illustrates the key steps in the synthesis of 1H-indazole-3-carboxaldehydes from indoles via nitrosation.

Biological Significance and Signaling Pathways

While indazole-3-carboxaldehydes are primarily valued as synthetic intermediates, the broader class of indazole derivatives exhibits a wide range of biological activities, making them privileged scaffolds in drug discovery.[1][9][10] They are recognized as bioisosteres of indoles and benzimidazoles, capable of forming crucial hydrogen bond interactions with biological targets.[3][4]

Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[3][5] Kinase dysregulation is a hallmark of many diseases, including cancer. By blocking the ATP-binding site of a target kinase, indazole-based inhibitors can prevent the phosphorylation of downstream substrates, thereby interrupting aberrant signaling cascades.

Furthermore, specific indazole-3-carboxamides have been identified as potent blockers of calcium-release activated calcium (CRAC) channels, which play a critical role in the activation of mast cells and the subsequent inflammatory response.[11][12]

Generalized Kinase Inhibition Pathway

The following diagram provides a simplified representation of the mechanism by which an indazole-based kinase inhibitor can modulate a cellular signaling pathway.

Conclusion

Indazole-3-carboxaldehydes stand as a testament to the power of synthetic chemistry in providing access to molecular architectures that are rare or absent in nature. While the discovery of indazole alkaloids in Nigella species provides a fascinating, albeit limited, glimpse into nature's capacity to produce this scaffold, the true utility of indazole-3-carboxaldehydes lies in their role as versatile building blocks for the synthesis of potent, biologically active molecules. The optimized synthetic protocols, such as the nitrosation of indoles, ensure a reliable supply of these crucial intermediates for ongoing research and development in medicinal chemistry. The continued exploration of indazole derivatives as modulators of key signaling pathways, such as kinase cascades and ion channels, promises to yield novel therapeutic agents for a range of human diseases.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. Indazole - Wikipedia [en.wikipedia.org]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. The chemistry and biology of pyrazole and indazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aldehyde Moiety of 1H-Indazole-3-Carbaldehyde: A Hub of Reactivity for Drug Discovery and Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazole-3-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its strategic importance lies in the versatile reactivity of the aldehyde group at the C3 position of the indazole scaffold. This functionality serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, presenting a compilation of key reactions, detailed experimental protocols, and spectroscopic data to support researchers in the fields of drug discovery and chemical development.

Introduction

The indazole nucleus is a prominent pharmacophore found in numerous biologically active compounds, including several marketed drugs such as the kinase inhibitors axitinib and pazopanib.[1] The ability of the indazole scaffold to act as a bioisostere of indole and participate in crucial hydrogen bonding interactions within protein active sites has cemented its importance in drug design.[1][2] this compound has emerged as a key intermediate for the synthesis of 3-substituted indazole derivatives, offering a gateway to a diverse chemical space.[1][2] The aldehyde group's susceptibility to nucleophilic attack and its ability to undergo a variety of condensation and oxidation-reduction reactions make it a focal point for molecular elaboration.

This guide will delve into the synthesis of this compound and explore the reactivity of its aldehyde group through key transformations including oxidation, reduction, nucleophilic additions, and condensations, as well as its application in the construction of more complex heterocyclic systems.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound and its derivatives is the nitrosation of the corresponding indoles.[1] This reaction proceeds via a multi-step pathway involving the nitrosation of the indole at the C3 position, followed by rearrangement to an oxime, which then undergoes ring-opening and subsequent recyclization to form the indazole-3-carbaldehyde.[1]

General Experimental Protocol for the Synthesis of this compound

This protocol is adapted from the optimized procedure described by Chevalier et al.[3]

Materials:

-

Indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2 N aqueous solution)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Magnesium sulfate (MgSO₄)

-

Argon atmosphere

Procedure:

-

In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8 mmol, 8 equiv.) in a mixture of deionized water and DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 2 N aqueous solution of hydrochloric acid (2.7 mmol, 2.7 equiv.) and stir the mixture for 10 minutes.

-

In a separate flask, dissolve indole (1 mmol, 1 equiv.) in DMF.

-

Add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.

-

After the addition is complete, allow the reaction to stir at room temperature for 3 hours.

-

Extract the reaction mixture with ethyl acetate (3 x volume).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound.

Diagram of the Synthesis of this compound

Caption: Synthesis of this compound from Indole.

Reactivity of the Aldehyde Group

The aldehyde functionality in this compound is the primary site of its diverse reactivity, allowing for a multitude of transformations.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 1H-indazole-3-carboxylic acid, which is a valuable intermediate for the synthesis of amides and esters.

Experimental Protocol: Oxidation to 1H-Indazole-3-Carboxylic Acid

A general procedure adapted from the oxidation of a similar substrate.

Materials:

-

This compound

-

Sodium chlorite (NaClO₂)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

2-Methyl-2-butene

-

tert-Butanol

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium sulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

1 N Hydrochloric acid

Procedure:

-

Dissolve this compound in a 1:1 mixture of tert-butanol and water.

-

Add sodium dihydrogen phosphate (4.0 equiv.) and 2-methyl-2-butene (5.0 equiv.) to the solution.

-

In a separate flask, dissolve sodium chlorite (5.0 equiv.) in water.

-

Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

-

Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 1H-indazole-3-carboxylic acid.

Reduction to Alcohol

Reduction of the aldehyde group provides the corresponding primary alcohol, (1H-indazol-3-yl)methanol. This transformation is typically achieved using mild reducing agents like sodium borohydride.[4]

Experimental Protocol: Reduction to (1H-Indazol-3-yl)methanol

A general procedure for the reduction of aromatic aldehydes with sodium borohydride.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Dissolve this compound in methanol or ethanol at 0 °C.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give (1H-indazol-3-yl)methanol.

Nucleophilic Addition: Grignard Reaction

Grignard reagents add to the aldehyde to form secondary alcohols, providing a route for carbon-carbon bond formation at the C3-position.[5]

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

A general procedure for the Grignard reaction with aromatic aldehydes.

Materials:

-

This compound

-

Methylmagnesium bromide solution in diethyl ether or THF

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

Procedure:

-

To an oven-dried, three-necked flask under an inert atmosphere, add a solution of this compound in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C.

-

Slowly add the methylmagnesium bromide solution via a syringe.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield 1-(1H-indazol-3-yl)ethan-1-ol.

Condensation Reactions

The Wittig reaction of this compound with phosphorus ylides is a powerful method for the synthesis of 3-alkenyl-1H-indazoles.[6]

Experimental Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane

A general procedure for the Wittig reaction with stabilized ylides.

Materials:

-

This compound

-

(Carbethoxymethylene)triphenylphosphorane

-

Toluene or THF

-

Hexanes

Procedure:

-

To a solution of this compound in toluene or THF, add (carbethoxymethylene)triphenylphosphorane.

-

Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and add hexanes to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography to afford ethyl 3-(1H-indazol-3-yl)acrylate.

The Knoevenagel condensation with active methylene compounds provides a route to α,β-unsaturated compounds, which are versatile intermediates for further transformations.[1]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

A general procedure for the Knoevenagel condensation.

Materials:

-

This compound

-

Malononitrile

-

Piperidine or a weak base catalyst

-

Ethanol or another suitable solvent

Procedure:

-

Dissolve this compound and malononitrile in ethanol.

-

Add a catalytic amount of piperidine.

-

Stir the reaction mixture at room temperature or heat gently until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to induce crystallization of the product.

-

Filter the solid, wash with cold ethanol, and dry to obtain 2-((1H-indazol-3-yl)methylene)malononitrile.

Reductive Amination

Reductive amination of this compound with primary or secondary amines followed by reduction of the intermediate imine/enamine provides a direct route to 3-(aminomethyl)-1H-indazoles.[7]

Experimental Protocol: Reductive Amination with Aniline

A general one-pot procedure for reductive amination.

Materials:

-

This compound

-

Aniline

-

Sodium triacetoxyborohydride or sodium cyanoborohydride

-

Dichloroethane or THF

-

Acetic acid (catalytic amount)

Procedure:

-

To a solution of this compound in dichloroethane, add aniline and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride in one portion.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield N-((1H-indazol-3-yl)methyl)aniline.

Synthesis of Heterocycles

The aldehyde group is a key synthon for the construction of various heterocyclic rings fused or attached to the indazole core.

A general procedure based on the Hantzsch thiazole synthesis.

Materials:

-

This compound

-

Thiourea or a thioamide

-

An α-haloketone (e.g., 2-bromoacetophenone)

-

Ethanol

Procedure:

-

A mixture of this compound, an α-haloketone, and a thioamide or thiourea in ethanol is heated to reflux.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product can be recrystallized from a suitable solvent to afford the 2-(1H-indazol-3-yl)thiazole derivative.

A general procedure for the synthesis of pyrimidines from α,β-unsaturated carbonyl compounds.

This is a two-step process where the aldehyde is first converted to an α,β-unsaturated ketone (chalcone) via a Claisen-Schmidt condensation, which then undergoes cyclization with a suitable amidine derivative.

Step 1: Synthesis of (E)-1-aryl-3-(1H-indazol-3-yl)prop-2-en-1-one (Indazole Chalcone)

-

To a stirred solution of this compound and an appropriate acetophenone in ethanol, add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise at room temperature.

-

Stir the reaction mixture for several hours until a precipitate forms.

-

Filter the solid, wash with water and cold ethanol, and dry to obtain the chalcone.

Step 2: Synthesis of the Pyrimidine

-

A mixture of the indazole chalcone and guanidine hydrochloride or a substituted amidine in a suitable solvent (e.g., ethanol, DMF) with a base (e.g., sodium ethoxide, potassium carbonate) is heated to reflux.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled and poured into ice water.

-

The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography to yield the 1H-indazol-3-yl substituted pyrimidine.

Reaction Pathways of the Aldehyde Group

Caption: Key transformations of the aldehyde group in this compound.

Spectroscopic Data of this compound

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 14.17 (brs, 1H), 10.20 (s, 1H), 8.14 (d, J = 8.5 Hz, 1H), 7.70 (d, J = 8.5 Hz, 1H), 7.49 (dt, J = 7.0, 1.0 Hz, 1H), 7.37 (dt, J = 7.0, 1.0 Hz, 1H) | [1] |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 187.4, 143.4, 141.1, 127.3, 123.8, 120.7, 120.2, 111.2 | [1] |

| IR (neat, cm⁻¹) | 3254, 3174, 1671, 1458, 1331, 1251, 1092, 792, 739 | [1] |

| HRMS (ESI-) | m/z calculated for C₈H₅N₂O [M - H]⁻ 145.0390, found: 145.0402 | [1] |

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic and medicinal chemistry. The aldehyde group at the C3 position provides a rich platform for a wide range of chemical transformations, enabling the synthesis of a diverse array of 3-substituted indazole derivatives. The reactions outlined in this guide, including oxidation, reduction, nucleophilic additions, and various condensation reactions, highlight the synthetic utility of this building block. For researchers and professionals in drug development, a thorough understanding of the reactivity of this compound is crucial for the design and synthesis of novel therapeutic agents. The experimental protocols and data presented herein serve as a practical resource to facilitate further exploration and application of this important scaffold.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2H-Indazole synthesis [organic-chemistry.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. ias.ac.in [ias.ac.in]

The Pivotal Role of 1H-Indazole-3-Carbaldehyde in Modern Kinase Inhibition: A Technical Guide

For Immediate Release

Shanghai, China – December 28, 2025 – In the landscape of contemporary drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Among the myriad of scaffolds explored, the 1H-indazole core has emerged as a privileged structure. This technical guide delves into the instrumental role of a key synthetic intermediate, 1H-Indazole-3-Carbaldehyde, as a foundational building block for a new generation of kinase inhibitors. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of indazole-based kinase inhibitors derived from this versatile aldehyde.

From a Simple Aldehyde to Potent Kinase Inhibitors

This compound is not itself a potent kinase inhibitor. Instead, its significance lies in its synthetic utility as a precursor to more complex and pharmacologically active molecules.[1] The aldehyde functional group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse substituents at the 3-position of the indazole ring. This has led to the development of several classes of potent kinase inhibitors, including 1H-indazole-3-carboxamides, 1H-indazol-3-amines, and 3-ethynyl-1H-indazoles. These derivatives have shown remarkable efficacy against a range of kinase targets implicated in cancer and other diseases, such as p21-activated kinase 1 (PAK1), Glycogen Synthase Kinase-3 (GSK-3), Fibroblast Growth Factor Receptor (FGFR), and the Phosphatidylinositol 3-kinase (PI3K) pathway.

The general synthetic strategy involves the initial preparation of this compound, which can then be elaborated into various derivatives. For instance, oxidation of the aldehyde to the corresponding carboxylic acid, followed by amide coupling, yields the versatile 1H-indazole-3-carboxamide scaffold.

References

The Ascendant Role of 1H-Indazole-3-Carbaldehyde Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – The 1H-indazole-3-carbaldehyde scaffold has emerged as a cornerstone in contemporary medicinal chemistry, serving as a versatile precursor for a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, biological activities, and experimental evaluation of this compound derivatives, tailored for researchers, scientists, and drug development professionals. The indazole core, a bioisostere of the natural indole nucleus, offers unique hydrogen bonding capabilities, making it a privileged structure for targeting various proteins.[1][2] This guide consolidates key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and development in this promising area.

Synthesis of this compound and Its Derivatives

The primary and most efficient method for synthesizing the this compound core is through the nitrosation of indoles.[2][3] This reaction proceeds via a multistep pathway involving the nitrosation of the C3 position of the indole, leading to an oxime intermediate, which then undergoes ring-opening and subsequent ring-closure to form the desired indazole-3-carbaldehyde.[2] Optimized procedures, such as the slow reverse addition of the indole to the nitrosating agent, have been developed to achieve high yields for a wide range of electron-rich and electron-deficient indoles.[2][4]

The aldehyde functionality at the C3 position is a versatile handle for a multitude of chemical transformations, allowing for the generation of diverse derivative libraries. Key derivatization strategies include:

-

Oxidation and Amidation: The carbaldehyde can be oxidized to the corresponding carboxylic acid, which is a key intermediate for the synthesis of 1H-indazole-3-carboxamides. These amides have shown significant activity as kinase inhibitors.

-

Condensation Reactions: The aldehyde readily undergoes condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to form α,β-unsaturated derivatives.[5] It also reacts with hydrazides to form hydrazones and with amines to yield Schiff bases, both of which are classes of compounds with reported antimicrobial activities.

-

Heterocycle Formation: The this compound scaffold can be used to construct more complex heterocyclic systems, such as pyrimidine derivatives, which have shown potent anticancer activities.[6]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and progression.

Kinase Inhibition:

-

p21-activated kinase 1 (PAK1) Inhibitors: 1H-indazole-3-carboxamides have been identified as potent and selective inhibitors of PAK1, a kinase implicated in tumor progression and metastasis.[7][8] The representative compound 30l exhibited an IC50 of 9.8 nM for PAK1 and demonstrated the ability to suppress migration and invasion of breast cancer cells by downregulating Snail expression.[7][8]

-

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: The 1H-indazole-3-carboxamide scaffold has also been successfully employed to develop inhibitors of GSK-3, a kinase involved in various cellular processes and implicated in neurological disorders and cancer.[9]

-

VEGFR Inhibitors: The indazole core is a key feature of several marketed kinase inhibitors, including Axitinib, a potent VEGFR inhibitor used in cancer therapy. This highlights the potential of this compound as a starting point for novel VEGFR inhibitors.

The following table summarizes the anticancer activity of selected 1H-indazole-3-carboxamide derivatives.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Activity (IC50, µM) | Reference |

| 30l | PAK1 | 9.8 | MDA-MB-231 | Suppressed migration and invasion | [7][8] |

| 5f (Indazol-pyrimidine) | - | - | MCF-7 | 1.858 | [10] |

| 5f (Indazol-pyrimidine) | - | - | A549 | 3.628 | [10] |

| 5f (Indazol-pyrimidine) | - | - | Caco-2 | 1.056 | [10] |

| 4b (Indazol-pyrimidine) | - | - | Caco-2 | 0.827 | [10] |

| 5h (Indazol-pyrimidine) | - | - | A549 | 1.378 | [10] |

Anti-inflammatory Activity

Indazole derivatives have shown promise as anti-inflammatory agents. Their mechanism of action is believed to involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[11][12] For instance, 5-aminoindazole has demonstrated significant inhibition of COX-2.[11]

| Compound | Target | IC50 (µM) | In vivo Model | % Inhibition (100 mg/kg) | Reference |

| 5-aminoindazole | COX-2 | 12.32 | Carrageenan-induced paw edema | 83.09 | [11] |

| 6-nitroindazole | COX-2 | 18.74 | Carrageenan-induced paw edema | 78.21 | [11] |

| Indazole | COX-2 | 23.42 | Carrageenan-induced paw edema | 61.03 | [11] |

Antiparasitic Activity

Nitro-substituted 1H-indazole derivatives have emerged as a promising class of antiparasitic agents, showing activity against a range of parasites including Leishmania, Trypanosoma, and Trichomonas.[7][9] The biological activity of these nitro-heterocyclic compounds is often linked to the reduction of the nitro group within the parasite, leading to the formation of reactive species that damage cellular macromolecules.[7] For example, 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their antileishmanial activity.[5][7]

| Compound Class | Parasite | Activity | Reference |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania spp. | Active | [5][7] |

| 5-nitroindazole derivatives | Trypanosoma cruzi | Active |

Antimicrobial Activity

Derivatives of this compound, particularly Schiff bases and hydrazones, have been investigated for their antibacterial and antifungal properties. While specific data for this compound derivatives is emerging, analogous indole-3-carboxaldehyde hydrazones have shown promising minimum inhibitory concentrations (MICs) against various microbial strains.[13]

| Compound Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| Indole-based Hydrazone (I-H1) | 12.5 | 25 | 50 | [13] |

| Indole-based Hydrazone (I-H2) | 6.25 | 12.5 | 25 | [13] |

| Indole-based Hydrazone (I-H3) | 25 | 50 | 100 | [13] |

Signaling Pathways Modulated by this compound Derivatives

The therapeutic effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

Protocol 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde [3]

-

Preparation of Nitrosating Mixture: To a solution of sodium nitrite (NaNO₂) in water at 0°C, slowly add hydrochloric acid (HCl) and stir for 10 minutes under an inert atmosphere. Then, add dimethylformamide (DMF).

-

Reaction: In a separate flask, dissolve 6-nitroindole in DMF. Add the 6-nitroindole solution to the nitrosating mixture at 0°C.

-

Heating and Workup: Heat the reaction mixture to 80°C and stir for 6 hours. After cooling, extract the mixture with ethyl acetate.

-

Purification: Wash the combined organic layers, dry over a drying agent, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Synthesis of 1H-Indazole-3-carboxamides [14][15]

-

Activation of Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid in DMF, add HOBt, EDC.HCl, and triethylamine (TEA). Stir the mixture at room temperature for 15 minutes.

-

Amine Addition: Add the desired amine to the reaction mixture and stir for 4-6 hours at room temperature.

-

Workup and Extraction: Quench the reaction with ice water and extract the product with a mixture of methanol and chloroform.

-

Purification: Wash the combined organic layers, dry, and evaporate the solvent. Purify the final compound by column chromatography.

Biological Assays

Protocol 3: Kinase Inhibition Assay (ADP-Glo™) [16]

-

Compound Preparation: Prepare serial dilutions of the indazole derivatives in the assay buffer.

-

Kinase Reaction: In a 384-well plate, add the test compound solution. Add the kinase/substrate mixture, and then initiate the reaction by adding the ATP solution. Incubate at room temperature for 60 minutes.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

-

Measurement: Measure the luminescence using a plate reader and calculate the IC50 values.

Protocol 4: MTT Assay for Anticancer Activity

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader and calculate the IC50 values.

Protocol 5: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema) [11][13]

-

Animal Dosing: Administer the test compound or vehicle control to rodents (e.g., rats or mice) via oral or intraperitoneal injection.

-

Induction of Inflammation: After a predetermined time, inject a carrageenan solution into the sub-plantar region of the hind paw to induce inflammation.

-

Measurement of Edema: Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance in the quest for novel therapeutics. This technical guide provides a comprehensive overview of the current state of research, offering valuable data and protocols to aid in the design and development of the next generation of this compound-based drugs. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in oncology, inflammation, and infectious diseases.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (PDF) Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods (2024) | Rajesh Nanaware [scispace.com]

- 15. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Therapeutic Potential of 1H-Indazole-3-Carbaldehyde: A Versatile Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its derivatives, 1H-Indazole-3-Carbaldehyde stands out as a pivotal synthetic intermediate, unlocking access to a diverse array of functionalized molecules with significant therapeutic potential. Its utility as a versatile building block stems from the reactivity of the aldehyde group, which allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, key therapeutic applications, and associated signaling pathways of compounds derived from this compound, with a focus on its role in the development of kinase inhibitors for oncology and agents targeting inflammatory pathways. Detailed experimental protocols for both synthesis and biological evaluation are provided to facilitate further research and development in this promising area.

Introduction

The indazole ring system, a bioisostere of indole, is a key pharmacophore found in several approved drugs.[1] Its ability to form crucial hydrogen bonds within the active sites of proteins makes it an attractive scaffold for the design of targeted therapies.[2] this compound, in particular, serves as a cornerstone for the synthesis of 3-substituted indazoles, a class of compounds that has yielded potent inhibitors of various protein kinases and modulators of inflammatory responses.[2] The aldehyde functionality at the C3 position is readily converted into a variety of other chemical moieties, including amines, alcohols, alkenes, and heterocyclic systems, providing a rich platform for structure-activity relationship (SAR) studies and the optimization of lead compounds.[2] This guide will delve into the synthetic routes to this key intermediate and explore the therapeutic promise of its derivatives in oncology and inflammation.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound and its derivatives is the nitrosation of indoles.[1] This reaction proceeds via a ring-opening and subsequent re-cyclization mechanism.

General Experimental Protocol: Nitrosation of Indole

This protocol is adapted from an optimized procedure for the direct synthesis of this compound from indole.[2]

Materials:

-

Indole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, 2 N aqueous solution)

-

Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-